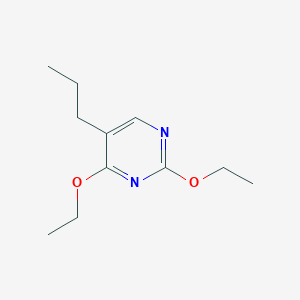
2,4-Diethoxy-5-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxy-5-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have significant effects on biological systems.
Wirkmechanismus
The mechanism of action of 2,4-Diethoxy-5-propylpyrimidine involves the inhibition of specific enzymes. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death.
Biochemische Und Physiologische Effekte
2,4-Diethoxy-5-propylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2,4-Diethoxy-5-propylpyrimidine for lab experiments include its potent inhibitory effects on specific enzymes, which makes it a valuable tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Diethoxy-5-propylpyrimidine in scientific research. One potential direction is the development of new drugs that target specific enzymes inhibited by this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.
Synthesemethoden
The synthesis of 2,4-Diethoxy-5-propylpyrimidine involves several steps. The first step involves the reaction of 2,4-dichloro-5-propylpyrimidine with sodium ethoxide in ethanol to form the corresponding ethyl ester. The ester is then treated with sodium methoxide in methanol to produce the final product.
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxy-5-propylpyrimidine has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of certain enzymes that play a critical role in various biological processes. This compound has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
145729-63-1 |
|---|---|
Produktname |
2,4-Diethoxy-5-propylpyrimidine |
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,4-diethoxy-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-12-11(15-6-3)13-10(9)14-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
SMFVVBXMZLXXJZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
Kanonische SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
Synonyme |
Pyrimidine, 2,4-diethoxy-5-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



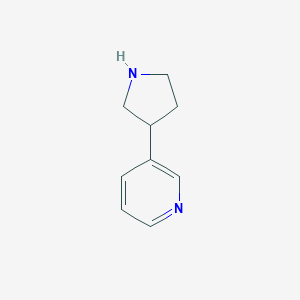
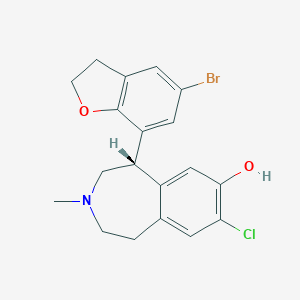
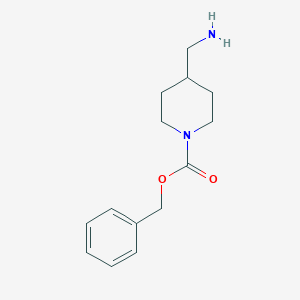
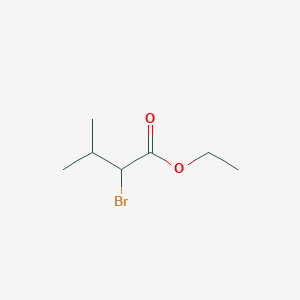
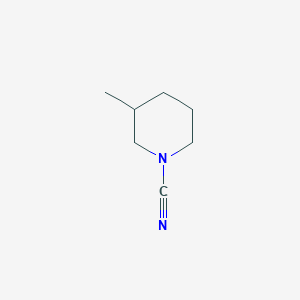
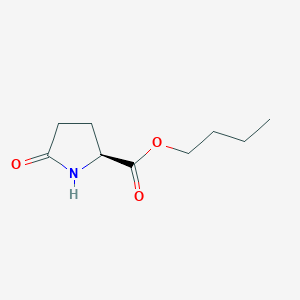
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
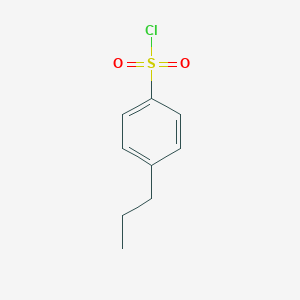
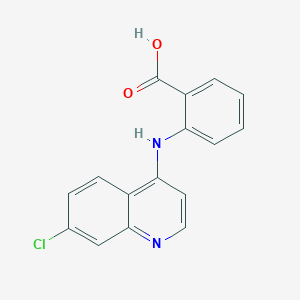
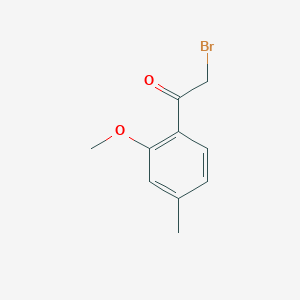
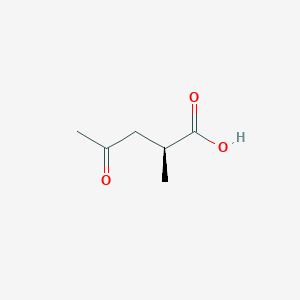
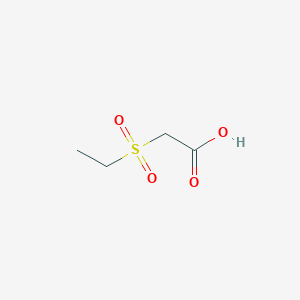

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)